

An In-Depth Technical Guide to 3-p-Tolylamino-propionitrile

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Compound of Interest

Compound Name: 3-p-Tolylamino-propionitrile

CAS No.: 1077-24-3

Cat. No.: B086750

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **3-p-Tolylamino-propionitrile**. It moves beyond basic data to provide context, procedural logic, and a framework for its utilization in a laboratory setting.

Core Molecular Profile

3-p-Tolylamino-propionitrile is a substituted aminonitrile featuring a p-tolyl group attached to a propionitrile backbone via a secondary amine linkage. This structure imparts a unique combination of aromatic and aliphatic nitrile characteristics, making it a valuable intermediate in organic synthesis.

Key Identifiers and Properties

The fundamental molecular attributes of **3-p-Tolylamino-propionitrile** are summarized below. These values are foundational for any experimental design, from reaction stoichiometry to analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ N ₂	[PubChem[1], Santa Cruz Biotechnology[2]]
Molecular Weight	160.22 g/mol	[PubChem[1], Santa Cruz Biotechnology[2]]
IUPAC Name	3-(4-methylanilino)propanenitrile	[PubChem[1]]
CAS Number	1077-24-3	[PubChem[1], Santa Cruz Biotechnology[2]]
Synonyms	3-(p-Toluidino)propionitrile, N-(2-Cyanoethyl)-p-toluidine	[PubChem[1]]

Note: Experimental physical properties such as melting point and boiling point for this specific compound are not readily available in public databases. For reference, the related compound 3-phenylpropionitrile has a melting point of -1°C and a boiling point of 261°C[3].

Synthesis and Mechanism: The Aza-Michael Addition

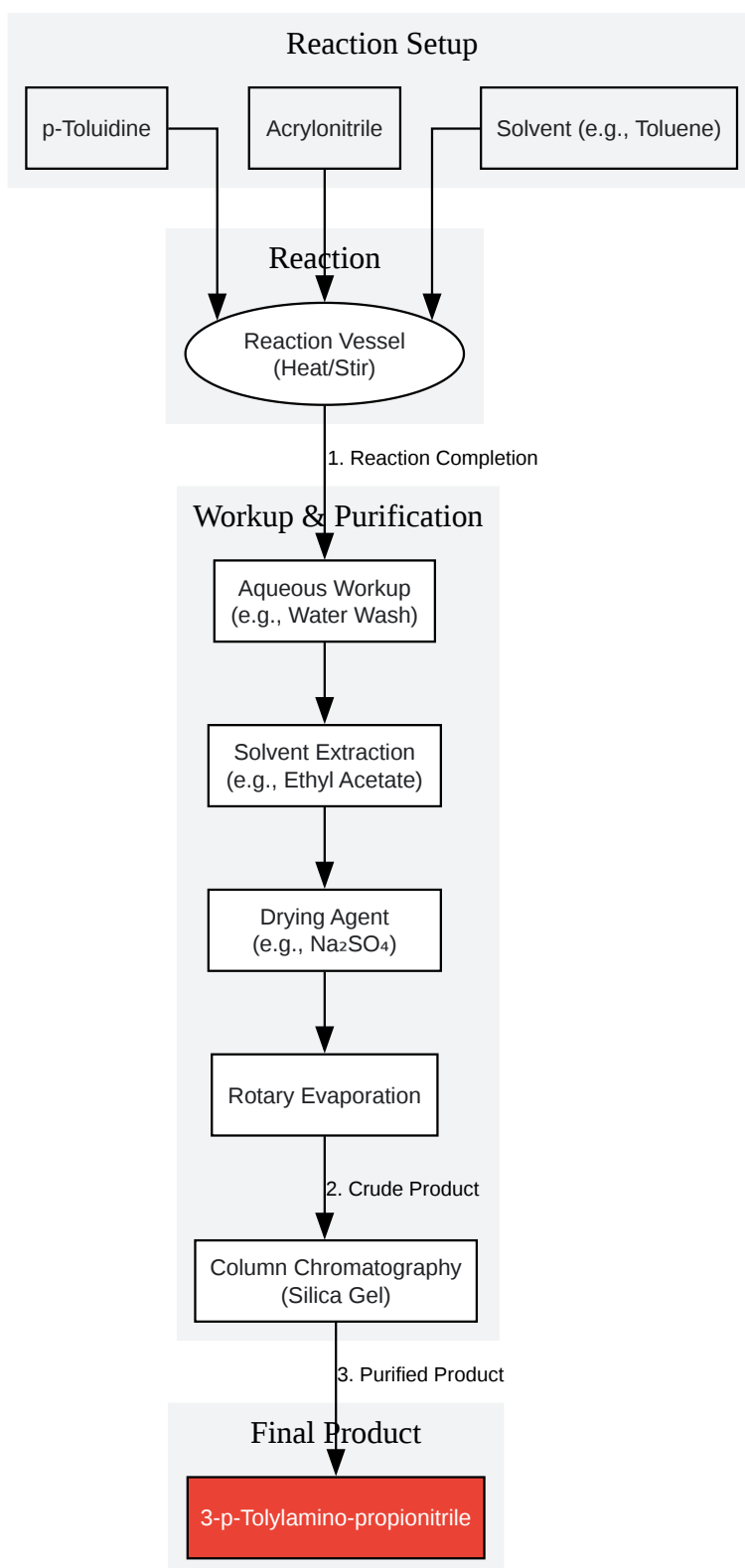
The most direct and industrially scalable method for synthesizing **3-p-Tolylamino-propionitrile** is through an aza-Michael addition. This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of an amine (p-toluidine) to an α,β -unsaturated nitrile (acrylonitrile).[4]

Expert Rationale for Method Selection

The aza-Michael addition is preferred for its high atom economy, typically requiring no protecting groups and proceeding under relatively mild conditions. The reaction is driven by the nucleophilic character of the amine and the electrophilic nature of the β -carbon in acrylonitrile, which is activated by the electron-withdrawing nitrile group. While the reaction can proceed without a catalyst, bases or lipases can be employed to enhance the reaction rate by increasing the nucleophilicity of the amine.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.



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Caption: Synthetic workflow for **3-p-Tolylamino-propionitrile**.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Materials:

- p-Toluidine
- Acrylonitrile (inhibitor should be removed before use)
- Toluene (or other suitable aprotic solvent)
- Lipase catalyst (optional, e.g., from *Candida antarctica*)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluidine (1.0 eq) in toluene.
- **Initiation:** Add acrylonitrile (1.1 eq) to the solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable starting amine. If using a catalyst, it is added at this stage (e.g., 2% w/w lipase).^[5]
- **Reaction Monitoring (Checkpoint 1):** Heat the mixture (e.g., to 50-80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the p-toluidine spot.
- **Quenching and Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. This removes any

water-soluble impurities and residual catalyst.

- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
- Characterization (Checkpoint 2): Combine the pure fractions and remove the solvent. Characterize the final product by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity. The characteristic nitrile stretch ($\text{C}\equiv\text{N}$) in the IR spectrum should be observable around $2240\text{-}2260\text{ cm}^{-1}$.

Role in Research and Drug Development

While specific applications of **3-p-Tolylamino-propionitrile** are not extensively documented, its structure positions it as a valuable building block in medicinal chemistry and materials science. The nitrile group is a particularly versatile functional group in drug design.

The Nitrile Pharmacophore

The nitrile moiety is present in over 30 FDA-approved pharmaceuticals.^[6] Its inclusion in a molecule is a strategic choice for several reasons:

- Metabolic Stability: The nitrile group is robust and generally not susceptible to metabolic degradation.^[7]
- Polarity and Binding: It is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions within enzyme active sites, enhancing binding affinity.^[7]
- Bioisostere: It can act as a bioisostere for a carbonyl group or a terminal alkyne.
- Synthetic Handle: The nitrile can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key point for further molecular elaboration.

Potential Synthetic Pathways

The presence of both a secondary amine and a nitrile group allows **3-p-Tolylamino-propionitrile** to serve as a precursor to more complex heterocyclic systems or molecules with multiple functional groups.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As a substituted propionitrile, this compound must be handled with care. Although a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest potential hazards.

- Toxicity: Propionitrile and its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[8]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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